molecular formula C19H17N3O2 B12905223 N~2~-(3-Acetylphenyl)-N-isoquinolin-6-ylglycinamide CAS No. 920513-60-6

N~2~-(3-Acetylphenyl)-N-isoquinolin-6-ylglycinamide

Cat. No.: B12905223
CAS No.: 920513-60-6
M. Wt: 319.4 g/mol
InChI Key: VQVLDHHLIIFGMJ-UHFFFAOYSA-N
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Description

2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an acetylphenyl group and an isoquinolinyl group connected through an acetamide linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of aniline derivatives using acetic anhydride under acidic conditions.

    Coupling with Isoquinoline: The acetylphenyl intermediate is then coupled with isoquinoline derivatives through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

    Final Acetamide Formation: The final step involves the formation of the acetamide linkage, typically achieved through the reaction of the coupled product with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl and isoquinolinyl groups can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Acetylphenyl)amino)-N-(quinolin-6-yl)acetamide
  • 2-((3-Acetylphenyl)amino)-N-(isoquinolin-5-yl)acetamide
  • 2-((3-Acetylphenyl)amino)-N-(isoquinolin-7-yl)acetamide

Uniqueness

2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. The position of the acetyl and isoquinolinyl groups can significantly impact the compound’s chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

CAS No.

920513-60-6

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(3-acetylanilino)-N-isoquinolin-6-ylacetamide

InChI

InChI=1S/C19H17N3O2/c1-13(23)14-3-2-4-17(9-14)21-12-19(24)22-18-6-5-16-11-20-8-7-15(16)10-18/h2-11,21H,12H2,1H3,(H,22,24)

InChI Key

VQVLDHHLIIFGMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

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